4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide
CAS No.:
Cat. No.: VC16307839
Molecular Formula: C22H18N4O2S2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O2S2 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
| Standard InChI | InChI=1S/C22H18N4O2S2/c1-13-2-4-14(5-3-13)17-10-29-21-19(17)22(25-12-24-21)30-11-18(27)26-16-8-6-15(7-9-16)20(23)28/h2-10,12H,11H2,1H3,(H2,23,28)(H,26,27) |
| Standard InChI Key | HDAGRCVJQSIXEM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Introduction
The compound 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule that combines a thieno[2,3-d]pyrimidine core with a sulfanylacetyl group linked to benzamide. This structure suggests potential biological activity due to the presence of both sulfur and nitrogen atoms, which are common in pharmacologically active compounds.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This could be followed by the introduction of the sulfanylacetyl group and finally the attachment of the benzamide moiety. Specific synthetic routes would require optimization to achieve high yields and purity.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Structural Features | Notable Activities |
|---|---|---|---|
| 5-(4-Methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one | - | Morpholine and para-methylphenyl groups | Potential biological activities due to structural features |
| N-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine | 63895-45-4 | N-(p-Tolyl) substituent | Known structure, but specific activities not detailed |
| 4-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]benzoic acid | - | Benzoic acid moiety | Potential for various biological activities |
Research Findings and Future Directions
Given the lack of specific data on 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide, further research is necessary to explore its synthesis, biological activities, and potential applications. Techniques such as molecular docking and in vitro assays would be crucial for understanding its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume